2,6-Dimethylpiperazine
Overview
Description
2,6-Dimethylpiperazine is a derivative of piperazine featuring methyl groups at the 2 and 6 positions. This compound serves as a key intermediate in various chemical syntheses and applications due to its unique structural and chemical properties.
Synthesis Analysis
2,6-Dimethylpiperazine and its derivatives have been synthesized through different methods, including condensation reactions and modifications of piperazine. For instance, the synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine involves condensation of N-benzyl-1,2-propanediamine with α-bromopropionate, followed by thermal cyclization and reduction (Cignarella & Gallo, 1974). Similarly, enantioconvergent synthesis methods have been developed for derivatives acting as intermediates to receptor ligands (Janetka et al., 2003).
Molecular Structure Analysis
The molecular structure of 2,6-dimethylpiperazine derivatives has been extensively studied using X-ray diffraction and spectroscopic methods. These studies reveal the chair conformation of the piperazine ring, with methyl groups in equatorial positions, and highlight the importance of hydrogen bonding in stabilizing the molecular structure (Okamoto et al., 1982).
Chemical Reactions and Properties
2,6-Dimethylpiperazine undergoes a variety of chemical reactions, including complexation and hydrogenation, which modify its chemical properties. For example, its ability to form complexes with acids and other molecules significantly influences its reactivity and potential applications (Dega‐Szafran et al., 2008).
Physical Properties Analysis
The physical properties of 2,6-dimethylpiperazine, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. The crystal structure is particularly important, showing how molecules are arranged and interact in the solid state (Craig et al., 2012).
Chemical Properties Analysis
The chemical properties of 2,6-dimethylpiperazine, including acidity, basicity, and reactivity towards different reagents, are defined by its molecular structure and the electronic effects of the methyl groups. These properties are essential for understanding its behavior in chemical syntheses and reactions (Medimagh et al., 2023).
Scientific Research Applications
Drug Discovery and Pharmacological Research : A study highlighted the synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine as an intermediate in semi-synthetic rifamycins, underscoring its potential in drug discovery and pharmacological research (Cignarella & Gallo, 1974).
Pharmacological Activity : Another research identified the pharmacological potential of N1-arylalkyl-N4-(2'-pyridyl)-2,6-dimethylpiperazines as adrenolytic and vasodilator agents (Cignarella et al., 1977).
Medical Implant Applications : Piperazine copolymers, including those with 2,6-dimethylpiperazine units, exhibit good thermal stability and increased blood coagulation times, suggesting potential use in medical implants like cornea replacements (Bruck, 1969).
Catalysis : A study showed that a Cu-Cr-Fe/-Al2O3 catalyst effectively synthesizes cis-2,6-dimethylpiperazine with over 70% yield, indicating its role in catalysis (Bai et al., 2004).
Antibacterial Activity : Di-quaternary trimethylpiperazine derivatives of chitosan, derived from 2,6-dimethylpiperazine, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Másson et al., 2008).
Spectroscopy and Structural Analysis : The molecule has been studied for its crystal structure, providing insights into its molecular conformation and properties, important for various scientific applications (Okamoto et al., 1982).
Nuclear Quadrupole Resonance : Research on 14N nuclear quadrupole resonance in N, N1-dimethylpiperazine provides valuable data for the field of nuclear magnetic resonance (Tzalmona & Kaplan, 1974).
Safety And Hazards
2,6-Dimethylpiperazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable solid and causes severe skin burns and eye damage . It may also cause respiratory irritation .
Relevant Papers Several papers have been published on 2,6-Dimethylpiperazine. One paper discusses the pharmaceutical properties of the 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid compound and considers relevant drug design . Another paper discusses the discovery of 2,6-Dimethylpiperazines as allosteric inhibitors of CPS1 .
properties
IUPAC Name |
2,6-dimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWESYYDINUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883302 | |
Record name | Piperazine, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpiperazine | |
CAS RN |
108-49-6 | |
Record name | 2,6-Dimethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylpiperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperazine, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperazine, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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